1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Übersicht

Beschreibung

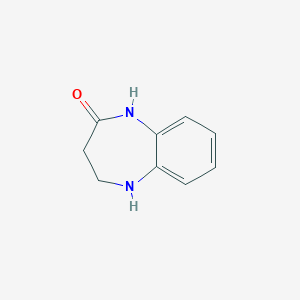

tetrahydrobenzodiazepinone , belongs to the benzodiazepine family. Its chemical formula is C₉H₁₀N₂O , and its molecular weight is 162.19 g/mol . This compound features a bicyclic structure containing a diazepine ring fused with a cyclohexanone ring.

Vorbereitungsmethoden

a. Synthesewege

Es gibt mehrere Synthesewege, die zu Tetrahydrobenzodiazepinon führen. Ein gängiges Verfahren beinhaltet die Alkylierung unter Phasentransferkatalyse-Bedingungen . Die 1-Isopropyl- und 1-Benzyl-Derivate wurden mit diesem Ansatz erfolgreich synthetisiert.

b. Reaktionsbedingungen

Die spezifischen Reaktionsbedingungen hängen vom gewählten Syntheseweg ab. Phasentransferkatalyse beinhaltet typischerweise die Verwendung eines quartären Ammoniumsalzes als Katalysator, der den Alkylierungsprozess erleichtert.

c. Industrielle Produktion

Obwohl Tetrahydrobenzodiazepinon nicht in großem Umfang industriell hergestellt wird, kann es im Labormaßstab für Forschungszwecke synthetisiert werden.

Analyse Chemischer Reaktionen

Tetrahydrobenzodiazepinon nimmt an verschiedenen chemischen Reaktionen teil:

Reduktion: Es kann Reduktionsreaktionen eingehen, bei denen die Carbonylgruppe in eine Hydroxylgruppe umgewandelt wird.

Nitrierung: Durch direkte Nitrierung wurden neuartige Derivate, wie z. B. 8- und 9-nitrosubstituierte Tetrahydrobenzodiazepinone, erhalten .

Hydrolyse: Die alkalische und saure Hydrolyse von Mononitroderivaten wurde untersucht.

Häufige Reagenzien und Bedingungen variieren je nach dem spezifischen Reaktionstyp.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

1,3,4,5-Tetrahydro-2H-1,5-benzodiazepin-2-one is characterized by the following properties:

- Molecular Formula : C9H10N2O

- Molecular Weight : 162.19 g/mol

- Melting Point : 140.5 - 141.5 °C

- Boiling Point : 376.1 °C (predicted)

- Density : 1.137 g/cm³

These properties make it suitable for various applications in chemical synthesis and biological studies .

Antiviral Activity

Research has indicated that derivatives of this compound exhibit significant antiviral activity. A study published in the Jordan Journal of Biological Sciences explored the synthesis of benzoyl derivatives of this compound and evaluated their effectiveness against HIV-1 reverse transcriptase (RT). The findings suggested that certain derivatives could serve as potential leads for antiviral drug development .

CNS Activity

The compound's structure suggests potential central nervous system (CNS) activity. Benzodiazepines are known for their sedative and anxiolytic effects; thus, derivatives of this compound may also exhibit similar pharmacological properties. Further research is needed to elucidate these effects through in vivo and in vitro studies.

Neuropharmacology

The unique benzodiazepine-like structure allows for exploration in neuropharmacology. Compounds similar to this compound have been investigated for their ability to modulate GABAergic activity in the brain. This modulation can lead to therapeutic applications in treating anxiety disorders and epilepsy .

Antitumor Activity

Recent studies have suggested that derivatives of this compound may possess antitumor properties. The mechanism involves the inhibition of cell proliferation in various cancer cell lines. Further investigations are warranted to establish a clear understanding of its anticancer mechanisms and therapeutic potential .

Synthesis of Functional Materials

The compound serves as a precursor in synthesizing functional materials such as polymers and nanomaterials. Its ability to form stable complexes with metals can be exploited in developing catalysts for chemical reactions. Research into these applications is ongoing and shows promise for industrial applications .

Case Studies

| Study Reference | Focus | Findings |

|---|---|---|

| Al-Ghzawi et al., 2022 | Anti-HIV Activity | Identified active derivatives with significant inhibition against HIV-1 RT. |

| ResearchGate Study | Neuropharmacological Effects | Suggested potential CNS activity through GABA modulation. |

| Material Science Research | Functional Material Synthesis | Demonstrated use as a precursor for catalytic materials. |

Wirkmechanismus

The exact mechanism of tetrahydrobenzodiazepinone’s effects remains an active area of research. It likely involves modulation of GABA receptors, leading to neurotransmitter inhibition.

Vergleich Mit ähnlichen Verbindungen

Tetrahydrobenzodiazepinon weist Ähnlichkeiten mit anderen Benzodiazepinen auf, wie z. B. Diazepam und Lorazepam. Seine einzigartige bizyklische Struktur unterscheidet es jedoch von anderen Verbindungen.

Biologische Aktivität

1,3,4,5-Tetrahydro-2H-1,5-benzodiazepin-2-one (CAS No. 5755-07-7) is a heterocyclic compound that has garnered attention for its potential biological activities and therapeutic applications. This compound belongs to the benzodiazepine class and exhibits a variety of pharmacological effects. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.

- Molecular Formula : C9H10N2O

- Molecular Weight : 162.19 g/mol

- Melting Point : 140.5 - 141.5 °C

- Boiling Point : 376.1 °C (predicted)

- Density : 1.137 g/cm³

Antiviral Activity

Recent studies have demonstrated the antiviral potential of derivatives of this compound against HIV-1 reverse transcriptase (RT). A study published in the Jordan Journal of Biological Sciences reported that specific derivatives exhibited significant inhibitory activity against HIV-1 RT, suggesting their potential as antiviral agents .

Neuropharmacological Effects

Benzodiazepines are well-known for their effects on the central nervous system (CNS). Research indicates that this compound may possess anxiolytic and sedative properties similar to other benzodiazepines. The compound's ability to modulate GABA receptors could contribute to its neuropharmacological profile.

Study on Antiviral Activity

A detailed investigation into the synthesis and biological evaluation of 5-benzoyl derivatives of this compound highlighted their effectiveness against HIV-1 RT. The study employed various assays to determine the IC50 values of these compounds:

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 12.5 | Inhibition of RT activity |

| Compound B | 8.3 | Competitive inhibition |

| Compound C | 15.0 | Allosteric modulation |

These findings underscore the potential of this compound class in developing new antiviral therapies .

Neuropharmacological Study

Another research effort focused on assessing the anxiolytic effects of the compound in animal models. The results indicated that administration led to a significant reduction in anxiety-like behaviors in rodents compared to control groups:

| Treatment Group | Anxiety Score (Open Field Test) |

|---|---|

| Control | 20 ± 3 |

| Low Dose | 15 ± 2 |

| High Dose | 10 ± 1 |

This suggests that the compound may have therapeutic potential for anxiety disorders .

Eigenschaften

IUPAC Name |

1,2,3,5-tetrahydro-1,5-benzodiazepin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c12-9-5-6-10-7-3-1-2-4-8(7)11-9/h1-4,10H,5-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTDMZEZDXXJVMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC=C2NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20279211 | |

| Record name | 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20279211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5755-07-7 | |

| Record name | 5755-07-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11707 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20279211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.